molecular formula C16H16N2O2 B12519247 N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide CAS No. 653591-76-5

N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide

Cat. No.: B12519247
CAS No.: 653591-76-5
M. Wt: 268.31 g/mol
InChI Key: SCCKFKAHANDHCD-UHFFFAOYSA-N
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Description

N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide can be compared with other similar compounds such as:

    N~1~-(3,5-Dimethylphenyl)-N~2~-methylacetamide: This compound has a similar structure but with a methyl group instead of a phenyl group.

    N~1~-(3,5-Dimethylphenyl)-N~2~-benzylacetamide: This compound features a benzyl group in place of the phenyl group.

    N~1~-(3,5-Dimethylphenyl)-N~2~-ethylacetamide: This compound has an ethyl group instead of the phenyl group.

The uniqueness of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

653591-76-5

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N'-(3,5-dimethylphenyl)-N-phenyloxamide

InChI

InChI=1S/C16H16N2O2/c1-11-8-12(2)10-14(9-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

SCCKFKAHANDHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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